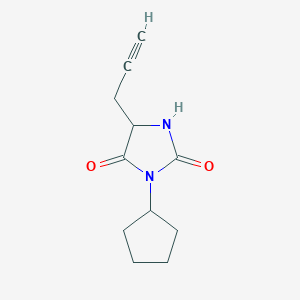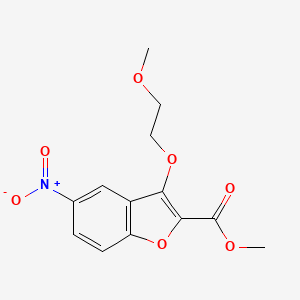![molecular formula C19H11N3 B15054833 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile is a complex organic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another approach includes the condensation of indole with aliphatic aldehydes, followed by Pd-mediated cyclization of a diphenyl phenylenediamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of substituted indolo[3,2-b]carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, influencing various biological processes . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde: This compound is structurally similar and has been used as a ligand for the TCDD (Ah) receptor.
Indolo[3,2-b]carbazole derivatives: These compounds share a similar core structure and have been studied for their electronic and optical properties.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable compound for further study .
Eigenschaften
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3/c20-10-14-18-12-6-2-4-8-16(12)21-17(18)9-13-11-5-1-3-7-15(11)22-19(13)14/h1-9,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAHJZAFQAWMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)






![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
![4-(Benzo[d]thiazol-2-yl)butanenitrile](/img/structure/B15054839.png)
